CID 20835940
CAS No.:
Cat. No.: VC20317287
Molecular Formula: Cu3Sb
Molecular Weight: 312.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | Cu3Sb |
---|---|
Molecular Weight | 312.40 g/mol |
Standard InChI | InChI=1S/3Cu.Sb |
Standard InChI Key | BSVOHAWXHKXONS-UHFFFAOYSA-N |
Canonical SMILES | [Cu].[Cu].[Cu].[Sb] |
Introduction
Identification and Structural Analysis
PubChem CID 20835940 corresponds to a unique chemical entity in the PubChem database, which assigns identifiers to small molecules based on structural and functional attributes. While no explicit data exists for this CID in the provided sources, analogous compounds like 2C-I (CID 10267191) demonstrate how structural features such as halogen substituents (e.g., iodine) and methoxy groups influence pharmacological and physicochemical properties .
Hypothetical Molecular Framework
If CID 20835940 follows patterns observed in phenethylamine derivatives (e.g., 2C-I), its structure may include:
-
Aromatic ring systems: Substituted benzene or heterocyclic rings.
-
Functional groups: Methoxy (-OCH₃), amino (-NH₂), or halogen (e.g., iodine, bromine) substituents.
-
Side chains: Ethylamine or modified alkyl chains.
For example, 2C-I (CID 10267191) has the formula C₁₀H₁₄INO₂, featuring a 2,5-dimethoxy-4-iodophenethylamine backbone . CID 20835940 could share similar halogenated aromatic motifs, though exact substituent positions would require experimental validation.
Physicochemical Properties
Without empirical data for CID 20835940, we extrapolate from related compounds:
Such properties influence bioavailability, metabolic stability, and receptor interactions. Halogens like iodine increase molecular weight and lipophilicity, potentially enhancing blood-brain barrier penetration .
Synthesis and Reactivity
Synthetic Pathways
Halogenated phenethylamines are typically synthesized via:
-
Electrophilic aromatic substitution: Introducing halogens (e.g., iodine) using reagents like I₂/HIO₃ .
-
Methoxy group installation: Methylation of hydroxyl precursors with methyl iodide or dimethyl sulfate.
-
Side-chain modification: Reductive amination or Grignard reactions to install ethylamine groups.
For CID 20835940, analogous routes might apply, though yields and purity depend on substituent compatibility.
Reactivity Trends
-
Nucleophilic substitution: Iodine’s leaving-group potential enables Suzuki couplings or aryl halide displacements.
-
Oxidative degradation: Susceptibility to metabolic oxidation at amine or methoxy groups.
Pharmacological and Toxicological Profile
Mechanism of Action
Compounds like 2C-I act as serotonin receptor agonists (5-HT₂A/₂C), inducing hallucinogenic effects . If CID 20835940 shares structural similarities, it may exhibit:
-
Receptor binding: Affinity for monoamine transporters or GPCRs.
-
Psychoactivity: Dose-dependent hallucinogenic or stimulant properties.
Regulatory and Legal Status
As a potential structural analog of Schedule I compounds, CID 20835940 may fall under controlled substance regulations. Key considerations:
-
DEA scheduling: Classification under 21 CFR §1308 based on abuse potential .
-
International controls: UN Convention on Psychotropic Substances (1971).
Research Applications and Gaps
Data Deficiencies
-
Structural elucidation: Requires NMR, X-ray crystallography, or mass spectrometry.
-
In vivo studies: Pharmacokinetic and safety profiles remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume